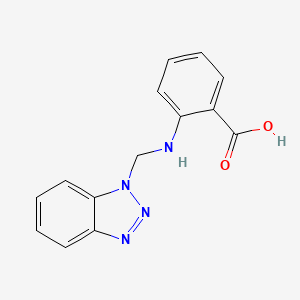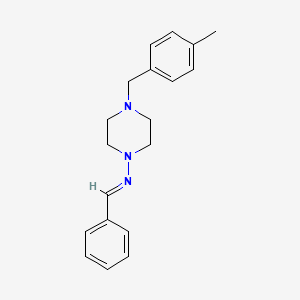
5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Formation of the Benzylidene-Hydrazide Moiety: This step involves the condensation of the pyrazole derivative with a benzaldehyde derivative under acidic or basic conditions to form the benzylidene-hydrazide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrazole ring.
Reduction: Reduction reactions can occur at the benzylidene-hydrazide moiety, potentially converting it to a hydrazine derivative.
Substitution: Substitution reactions can take place at various positions on the pyrazole ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It could be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It may exhibit antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Agriculture: It may be used in the development of new agrochemicals, such as herbicides or pesticides.
Polymer Science: The compound could be used in the synthesis of polymers with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Antimicrobial Activity: It may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide
- 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-chloro-benzylidene)-hydrazide
Comparison
- Structural Differences : The presence of different substituents (e.g., methoxy vs. ethoxy) can significantly affect the compound’s properties.
- Biological Activity : Variations in substituents can lead to differences in biological activity, such as potency and selectivity.
- Chemical Reactivity : Different substituents can influence the compound’s reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C21H22N4O4 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-16-8-6-15(7-9-16)17-12-18(24-23-17)21(26)25-22-13-14-5-10-19(27-2)20(11-14)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
InChI-Schlüssel |
DBXKWKQQTIDTQG-LPYMAVHISA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




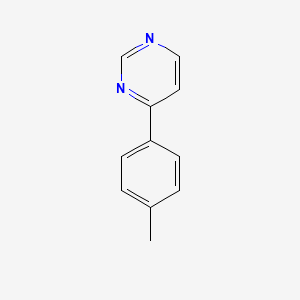
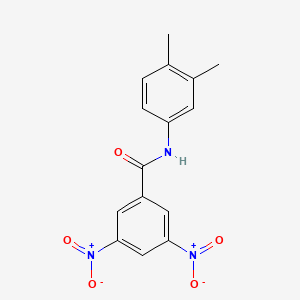
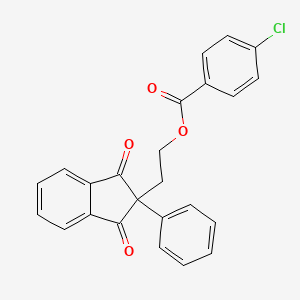


![1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
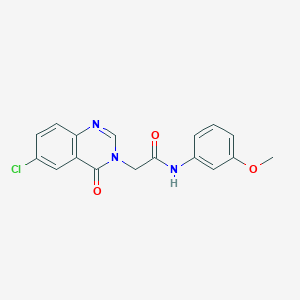
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11990004.png)
![3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11990012.png)
